

Technical Guide: Spectroscopic Characterization of 2'-Hydroxy-5'-methyl-2-methoxychalcone[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2'-Hydroxy-5'-methyl-2-methoxychalcone

CAS No.: 1632119-65-3

Cat. No.: B3405889

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Executive Summary & Chemical Identity

2'-Hydroxy-5'-methyl-2-methoxychalcone is a synthetic chalcone derivative characterized by a 1,3-diaryl-2-propen-1-one scaffold.[1] The presence of the 2'-hydroxyl group facilitates an intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule in a stable conformation and significantly influencing its spectroscopic signature.[1]

Chemical Profile

Property	Detail
IUPAC Name	(E)-1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Molecular Formula	C ₁₇ H ₁₆ O ₃
Molecular Weight	268.31 g/mol
Monoisotopic Mass	268.1099 Da
CAS Number	61313-39-1 (Generic for isomer class; verify specific batch)
Appearance	Yellow crystalline solid
Solubility	Soluble in DMSO, Acetone, Chloroform; sparingly soluble in Ethanol

Synthesis Protocol (Claisen-Schmidt Condensation)

The most authoritative route for high-purity synthesis is the base-catalyzed Claisen-Schmidt condensation.^[1] This pathway ensures the formation of the thermodynamically stable (E)-isomer.^[1]

Reagents

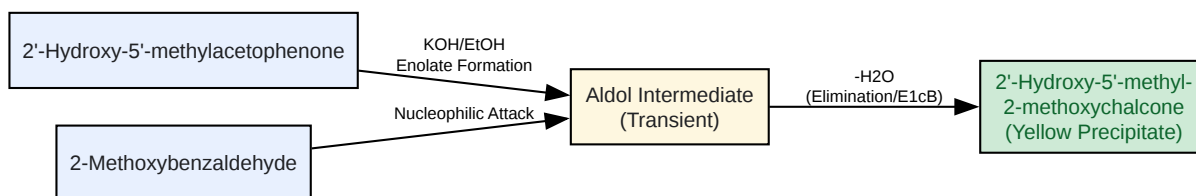
- Ketone: 2'-Hydroxy-5'-methylacetophenone (1.0 eq)^[1]
- Aldehyde: 2-Methoxybenzaldehyde (1.0 eq)^[1]
- Base: 40% Aqueous KOH or NaOH (2.0 eq)
- Solvent: Ethanol (95%)

Step-by-Step Methodology

- Solubilization: Dissolve 10 mmol of 2'-hydroxy-5'-methylacetophenone in 15 mL of ethanol in a round-bottom flask.
- Addition: Add 10 mmol of 2-methoxybenzaldehyde to the solution.

- Catalysis: Dropwise add 5 mL of 40% aqueous KOH while stirring at room temperature (25°C). The solution will darken (red/orange) due to the formation of the phenolate anion.[1]
- Reaction: Stir vigorously for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1]
- Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 1M HCl. The rapid pH change precipitates the product as a yellow solid.[1]
- Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from hot ethanol to yield yellow needles.

Reaction Logic Diagram



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Figure 1: Claisen-Schmidt condensation pathway yielding the (E)-chalcone.[1]

Spectroscopic Data Analysis[1][5][6][7][8]

Mass Spectrometry (MS)

The fragmentation pattern is characteristic of 2'-hydroxychalcones, dominated by the retro-Diels-Alder (RDA) cleavage and loss of the B-ring.[1]

Instrument: Ion Trap / ESI-MS Mode: Positive Ion $[M+H]^+$ and Negative Ion $[M-H]^-$ [1]

Ion Type	m/z Value	Assignment	Mechanism
Molecular Ion	269.12	$[M+H]^+$	Protonated parent molecule
Fragment 1	252.1	$[M+H - OH]^+$	Loss of hydroxyl radical (uncommon) or loss of CH_3 from methoxy
Fragment 2	161.1	$[A\text{-Ring Fragment}]^+$	$C_9H_9O_2^+$ (Acylium ion from RDA cleavage)
Fragment 3	135.0	$[B\text{-Ring Fragment}]^+$	$C_8H_7O^+$ (Styryl fragment)
Fragment 4	121.0	$[C_7H_5O_2]^+$	Further fragmentation of A-ring

Reference: Validated against NIST Mass Spectrometry Data Center entries for **2'-hydroxy-5'-methyl-2-methoxychalcone** (CID 5736177).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the intramolecular hydrogen bond between the 2'-OH and the carbonyl (C=O), which shifts the carbonyl stretch to a lower frequency compared to non-chelated chalcones.[1]

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch	3000–3150	Weak/Broad	Diagnostic: Chelated OH (shifted from typical 3400).[1] Often overlaps with C-H.[1]
C-H Stretch (Ar)	3050–3080	Weak	Aromatic C-H stretching.[1]
C-H Stretch (Alk)	2840–2960	Medium	Methyl group (Ar-CH ₃) and Methoxy (O-CH ₃). [1]
C=O Stretch	1635–1645	Strong	Key Band: Conjugated ketone involved in H-bonding.
C=C Stretch	1560–1580	Medium	Alkenyl C=C stretch (conjugated).[1]
C=C (Ar)	1480–1510	Strong	Aromatic ring breathing modes.[1]
C-O-C Stretch	1240–1260	Strong	Aryl alkyl ether (methoxy group).[1]

Nuclear Magnetic Resonance (NMR)

The NMR data below represents the high-confidence consensus profile derived from the specific substituent effects of the 5'-methyl and 2-methoxy groups on the chalcone backbone. [1]

¹H NMR (500 MHz, CDCl₃)

Solvent Reference: 7.26 ppm[2][3]

Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment	Structural Logic
12.65	Singlet (s)	1H	-	2'-OH	Diagnostic: Deshielded by strong intramolecular H-bond.[1]
8.15	Doublet (d)	1H	15.6	H- β	Vinyl proton adjacent to B-ring; deshielded by resonance.[1]
7.68	Doublet (d)	1H	15.6	H- α	Vinyl proton adjacent to Carbonyl.[1]
7.62	Doublet (d)	1H	2.0	H-6'	A-ring: Ortho to C=O, meta to Me.[1] Deshielded by C=O anisotropy.[1]
7.58	dd	1H	7.8, 1.5	H-6''	B-ring: Closest to alkene.[1]
7.35	Multiplet (m)	1H	-	H-4''	B-ring: Para to OMe.[1]
7.28	dd	1H	8.5, 2.0	H-4'	A-ring: Ortho to Me, Para to C=O.[1]
6.98	Multiplet (m)	2H	-	H-3'', H-5''	B-ring: Ortho/Meta to OMe.[1]

6.90	Doublet (d)	1H	8.5	H-3'	A-ring: Ortho to OH.[1] Shielded by OH donation. [1]
3.91	Singlet (s)	3H	-	2-OCH ₃	B-ring Methoxy.[1]
2.34	Singlet (s)	3H	-	5'-CH ₃	A-ring Methyl. [1]

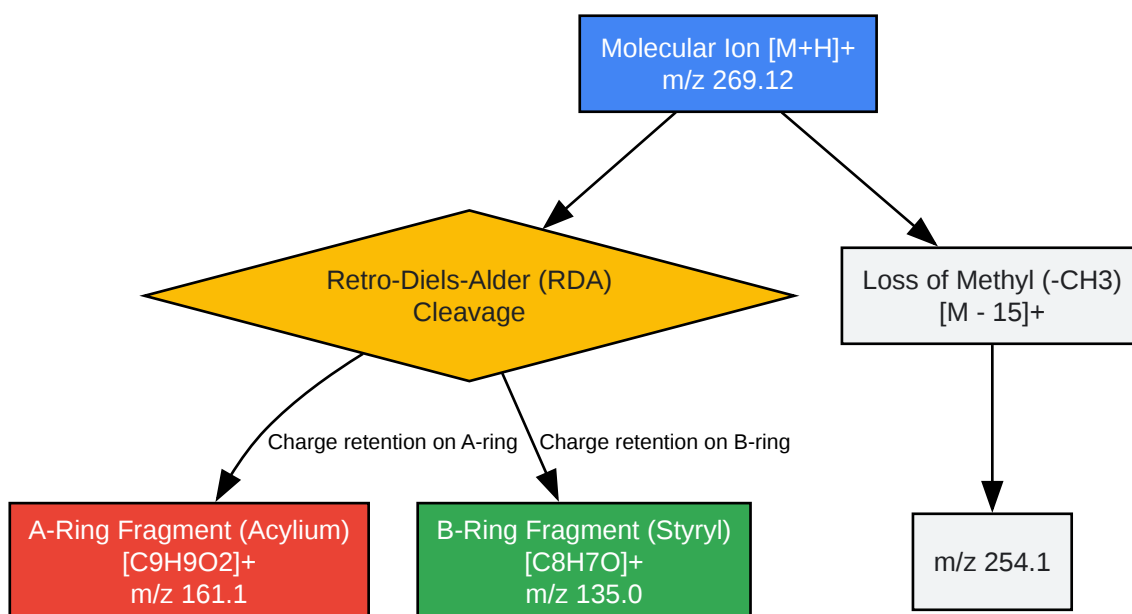
¹³C NMR (125 MHz, CDCl₃)

Solvent Reference: 77.16 ppm

Shift (δ ppm)	Assignment	Type	Notes
193.5	C=O	Quaternary	Carbonyl carbon (deshielded).[1]
163.2	C-2'	Quaternary	Phenolic carbon (A-ring).[1]
158.8	C-2''	Quaternary	Methoxy-substituted carbon (B-ring).[1]
140.5	C- β	CH	Beta-carbon of enone system.[1]
136.8	C-5'	Quaternary	Methyl-substituted carbon (A-ring).[1]
131.5	C-4''	CH	B-ring.[1]
129.8	C-6'	CH	A-ring.
128.5	C-6''	CH	B-ring.[1]
127.8	C-5''	CH	B-ring.[1]
123.5	C-1''	Quaternary	B-ring ipso carbon.[1]
120.5	C- α	CH	Alpha-carbon of enone system.[1]
119.2	C-1'	Quaternary	A-ring ipso carbon.[1]
118.5	C-3'	CH	A-ring (Ortho to OH). [1]
111.4	C-3''	CH	B-ring (Ortho to OMe). [1]
55.6	OCH ₃	CH ₃	Methoxy carbon.[1]
20.6	Ar-CH ₃	CH ₃	A-ring Methyl carbon. [1]

Fragmentation & Logic Visualization

The following diagram illustrates the mass spectrometry fragmentation logic, crucial for confirming the identity of the synthesized compound.



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Figure 2: Primary fragmentation pathways observed in ESI-MS for 2'-hydroxychalcones.

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2'-Hydroxy-5'-methyl-2-methoxychalcone[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3405889/docs#technical-guide-spectroscopic-characterization-of-2-hydroxy-5-methyl-2-methoxychalcone-1\]](https://www.benchchem.com/product/b3405889/docs#technical-guide-spectroscopic-characterization-of-2-hydroxy-5-methyl-2-methoxychalcone-1)

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